

Technical Guide: Y-27632 Selectivity Profile & Kinase Interaction Landscape

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Compound of Interest

Compound Name:	<i>N</i> -[4-(1-aminoethyl)phenyl]pyridine-4-carboxamide
CAS No.:	544694-70-4
Cat. No.:	B3271270

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Executive Summary

Y-27632 is a cell-permeable, ATP-competitive small molecule inhibitor widely recognized as the gold standard for probing Rho-associated coiled-coil containing protein kinase (ROCK) signaling. While often labeled simply as a "ROCK inhibitor," its utility relies on a specific window of selectivity. It potently inhibits both ROCK1 (

~220 nM) and ROCK2 (

~300 nM) isoforms but exhibits significant off-target activity against Protein Kinase C-related Kinase 2 (PRK2) at similar concentrations.

This guide provides a rigorous analysis of the Y-27632 selectivity profile, distinguishing between its primary targets, relevant off-targets, and non-targets to ensure accurate experimental interpretation in stem cell biology and cytoskeletal research.

Part 1: The Molecule and Mechanism

Chemical Identity[1][2][3][4]

- IUPAC Name: (1*R*,4*r*)-4-((*R*)-1-aminoethyl)-*N*-(pyridin-4-yl)cyclohexanecarboxamide dihydrochloride[1]

- Mechanism of Action: ATP-competitive inhibition.^{[2][3][4][5][6][7]} Y-27632 binds to the ATP-binding pocket of the kinase catalytic domain, preventing the phosphorylation of downstream substrates such as Myosin Light Chain (MLC) and LIM Kinase (LIMK).

The ATP-Competitive Caveat

Because Y-27632 competes with ATP, its apparent potency (

) is dependent on the ATP concentration in the assay.

- In Vitro:

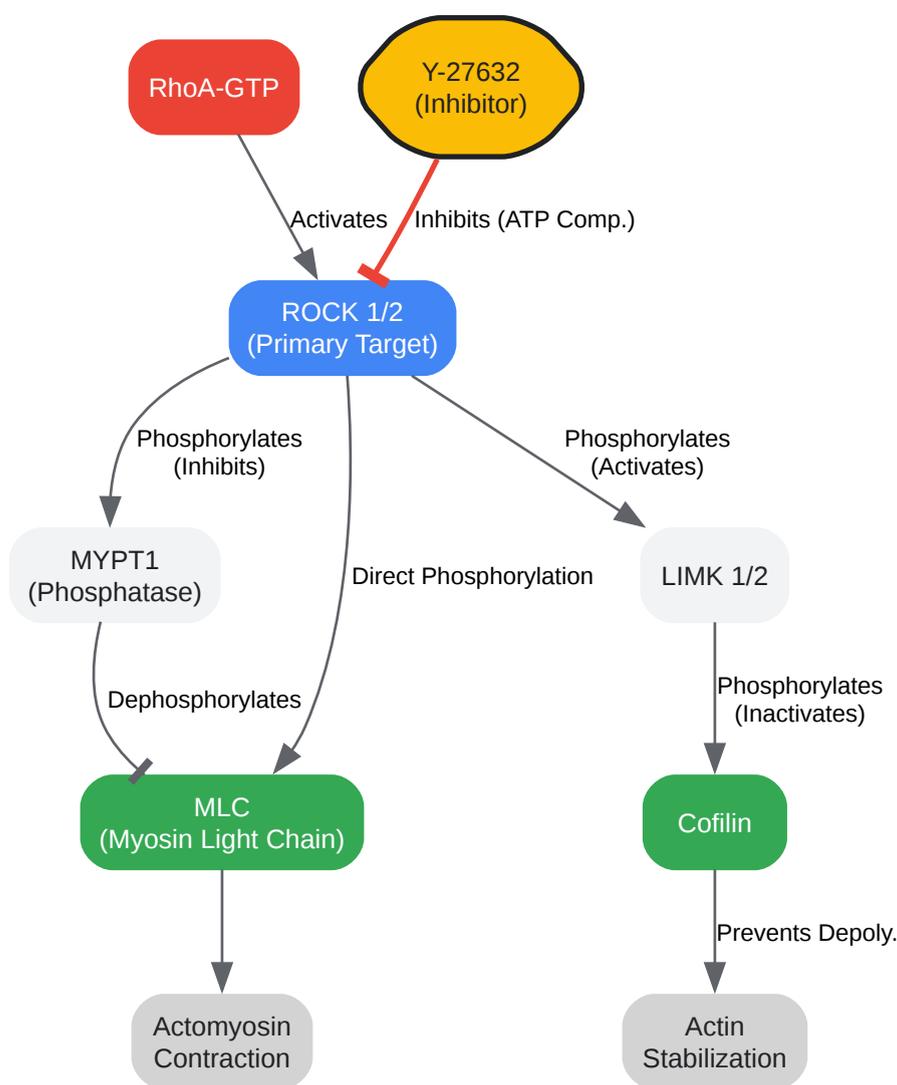
values are in the nanomolar range (140–300 nM) when ATP is near

.

- In Vivo / Intracellular: Intracellular ATP concentrations are millimolar (1–5 mM), often requiring higher experimental dosages (10–50 μ M) to achieve effective inhibition.

Pathway Visualization

The following diagram illustrates the RhoA/ROCK signaling cascade and the specific intervention point of Y-27632.



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Caption: Y-27632 intervenes at the ROCK node, preventing MLC phosphorylation (leading to relaxation) and Cofilin phosphorylation (altering actin dynamics).

Part 2: The Selectivity Profile

The selectivity of Y-27632 is defined by a high affinity for ROCK1/2 and PRK2, moderate affinity for MSK1, and low affinity for PKC and PKA. The data below synthesizes findings from the seminal "Davies Panel" and subsequent pharmacological characterizations.

Comparative Kinase Inhibition Table

Kinase Target	Affinity (/)	Selectivity Ratio (vs ROCK)	Classification
ROCK1	~220 nM ()	1x (Reference)	Primary Target
ROCK2	~300 nM ()	~1.4x	Primary Target
PRK2	~300 nM - 1 μ M	~1-3x	Major Off-Target
MSK1	~10 μ M ()	>30x	Secondary Off-Target
Citron Kinase	> 5 μ M	>20x	Weak Off-Target
PKC (Pan)	> 10 μ M	>50x	Non-Target*
PKA	> 25 μ M	>100x	Non-Target
MLCK	> 50 μ M	>200x	Non-Target
PKG	> 25 μ M	>100x	Non-Target

*Note: "Non-Target" implies no significant inhibition at standard experimental concentrations (10 μ M).

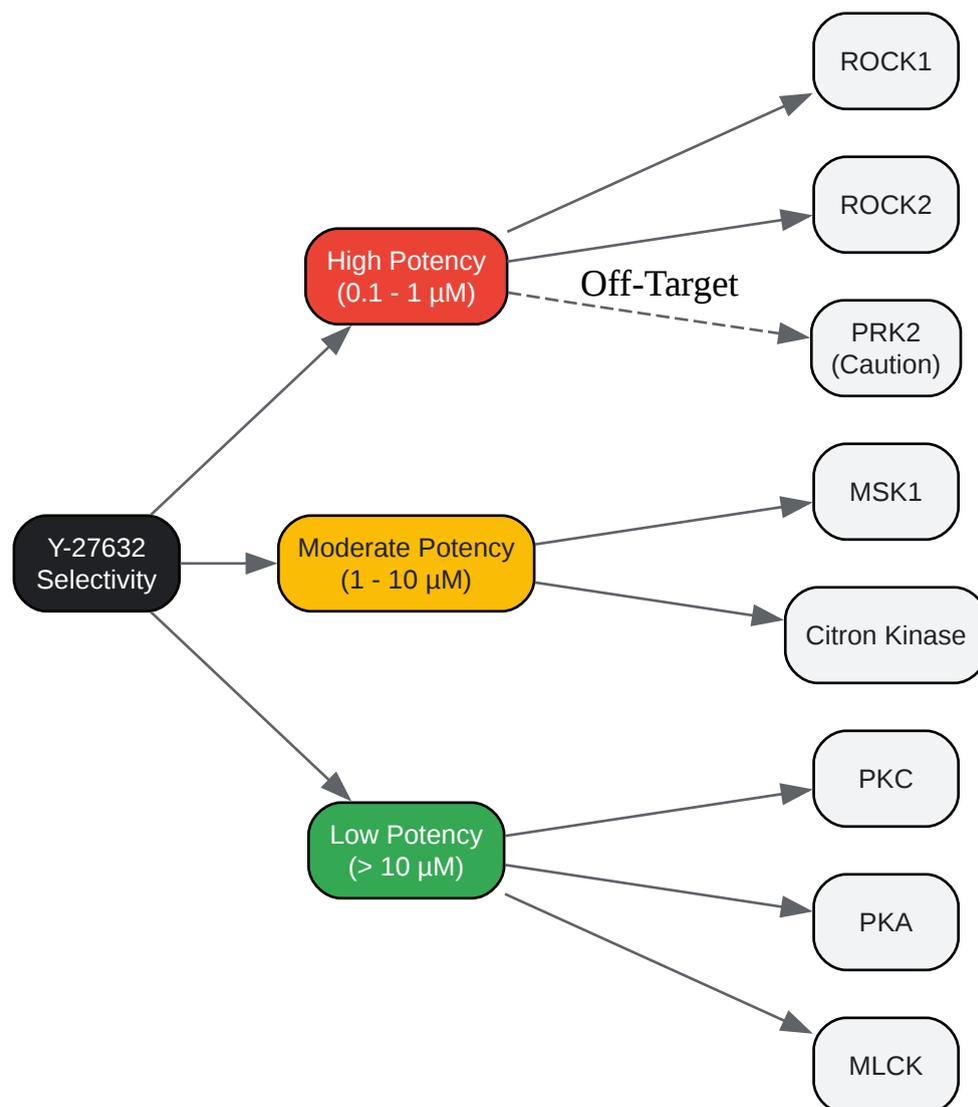
The PRK2 "Blind Spot"

Researchers often overlook PRK2 (Protein Kinase C-related Kinase 2). PRK2 is structurally related to ROCK and is inhibited by Y-27632 with potency nearly equivalent to ROCK1/2.

- Implication: If a phenotype is observed at 1–5 μ M Y-27632, it cannot be definitively attributed solely to ROCK inhibition without silencing PRK2 (e.g., via siRNA) to rule out its contribution.

Selectivity Visualization

The following dendrogram groups kinases by their susceptibility to Y-27632, providing a visual guide for "safe" concentration windows.



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Caption: Hierarchy of Y-27632 targets. Note PRK2 clusters with primary targets, representing a critical specificity overlap.

Part 3: Experimental Protocols

Protocol 1: Validating Kinase Inhibition (In Vitro)

To verify Y-27632 activity or batch quality, a radiometric or fluorescence-based kinase assay is required. This protocol uses a generic peptide substrate (e.g., Long S6 Kinase Substrate)

which is phosphorylated by ROCK.

Prerequisites:

- Recombinant ROCK1 or ROCK2 (active).
- Substrate Peptide (e.g., S6 peptide).
- -

P-ATP (for radiometric) or ADP-Glo reagent.

Workflow:

- Buffer Prep: Prepare Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM , 0.1 mM EGTA, 1 mM DTT).
- Inhibitor Dilution: Prepare 10x serial dilutions of Y-27632 in DMSO. (Range: 1 nM to 100 μ M).
- Enzyme Mix: Incubate ROCK enzyme (5-10 ng/well) with Y-27632 dilutions for 15 minutes at Room Temperature (RT). Crucial: Allow pre-equilibration.
- Reaction Start: Add ATP/
mix and Substrate.
 - Critical Control: The ATP concentration must be at or below the
of the enzyme (typically 10-50 μ M for ROCK) to detect competitive inhibition accurately.
- Incubation: Incubate for 30-60 minutes at 30°C.
- Termination & Detection: Stop reaction (EDTA) and measure phosphorylation.

Protocol 2: Stem Cell Survival Assay (Application Context)

Y-27632 is standard in hESC/iPSC culture to prevent dissociation-induced apoptosis (anoikis).

- Dissociation: Treat hESCs with Accutase for 5 min to obtain single cells.
- Resuspension: Resuspend cells in media containing 10 μ M Y-27632.
 - Note: 10 μ M is the saturation point for maximal survival; higher doses increase off-target risk without survival benefit.
- Plating: Plate cells on Matrigel/Laminin-coated plates.
- Washout: Remove Y-27632 after 24 hours. Long-term exposure is generally unnecessary for survival and may alter differentiation lineage specification.

Part 4: Critical Analysis & Recommendations

Dosage Windows

- < 1 μ M: Highly selective for ROCK1/2 and PRK2. Minimal risk of inhibiting PKC/PKA.
- 10 μ M: Standard working concentration for cell biology. Effectively inhibits ROCK but begins to engage secondary targets like MSK1.
- > 50 μ M: Non-selective. Likely inhibits PKA, PKC, and MLCK. Data generated at this concentration should be treated with extreme skepticism regarding mechanism.

Isoform Specificity

Y-27632 is not isoform-selective.^[8] It inhibits ROCK1 and ROCK2 indiscriminately. To distinguish between ROCK1 and ROCK2 functions, researchers must use genetic approaches (CRISPR/siRNA) or newer, more selective inhibitors (e.g., SLx-2119 for ROCK2).

Control Compounds

- Negative Control: Use an inactive structural analog if available, or strictly vehicle (DMSO) controls.
- Positive Control: Fasudil (HA-1077) is another ROCK inhibitor but is generally less potent and less selective than Y-27632.

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